

Technical Support Center: Mangafodipir Trisodium-Enhanced Liver Imaging

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Compound of Interest

Compound Name: Mangafodipir Trisodium

Cat. No.: B1662857

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **mangafodipir trisodium** for liver imaging.

Frequently Asked Questions (FAQs)

Q1: What is **mangafodipir trisodium** and how does it work as a liver contrast agent?

A1: **Mangafodipir trisodium** is a paramagnetic contrast agent used in magnetic resonance imaging (MRI).^{[1][2][3]} It consists of the paramagnetic manganese(II) ion chelated by the organic ligand fodipir (dipyridoxyl diphosphate, DPDP).^{[1][3]} After intravenous administration, the manganese ion is taken up by healthy liver cells (hepatocytes).^{[4][5]} This uptake shortens the longitudinal relaxation time (T1) of the liver tissue, causing it to appear brighter on T1-weighted MRI images.^{[1][6]} Most cancerous tissues and other lesions in the liver do not take up the manganese, so they appear darker in contrast to the enhanced healthy liver tissue, improving lesion detection and characterization.^{[1][4][5]}

Q2: What is the recommended dosage and administration rate for **mangafodipir trisodium**?

A2: The recommended dose for liver imaging is 0.5 mL/kg body weight, which corresponds to 5 µmol/kg body weight.^[6] It should be administered as an intravenous infusion at a rate of 2-3 mL/min.^[6] For a 70 kg person, this corresponds to a dose of 35 mL. For patients over 100 kg, a 50 mL dose is generally sufficient.^[6]

Q3: When is the optimal time to perform imaging after administration?

A3: Near-maximal enhancement of the normal liver parenchyma is typically observed 15-20 minutes after the start of the administration and can last for approximately 4 hours.[6] Lesion-related enhancement may be detectable for up to 24 hours.[6]

Q4: What are the common side effects associated with **mangafodipir trisodium**?

A4: Common side effects are generally mild and transient. These include a sensation of warmth or flushing, headache, and nausea.[6] Increasing the infusion rate may increase the frequency of these side effects.[6]

Q5: Has **mangafodipir trisodium** been discontinued?

A5: Yes, **mangafodipir trisodium** (marketed as Teslascan) was withdrawn from the market in the US in 2003 and in Europe in 2012 for commercial reasons.[1][2][3] However, there is renewed interest in manganese-based contrast agents as a safer alternative to some gadolinium-based agents.[7]

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Action(s)
Poor or no enhancement of healthy liver parenchyma	<ul style="list-style-type: none">- Impaired liver function (e.g., severe cirrhosis).[8]- Incorrect dose or administration rate.- Suboptimal MRI sequence.	<ul style="list-style-type: none">- Review patient history for severe liver disease. Cirrhotic livers may show less enhancement.[8]- Verify the administered dose and infusion rate were within the recommended range (5 $\mu\text{mol/kg}$ at 2-3 mL/min).[6]- Optimize T1-weighted imaging sequences. Consider using a fast field-echo (FFE) sequence with a TR/TE/flip angle of 140 msec/4.6 msec/90 degrees for optimal contrast-to-noise ratio.[9]
Unexpected enhancement of a known or suspected lesion	<ul style="list-style-type: none">- The lesion may be of hepatocellular origin (e.g., well-differentiated hepatocellular carcinoma, focal nodular hyperplasia), which can take up manganese.[4]- Certain non-hepatocellular metastases, such as those from endocrine tumors, have shown unexpected enhancement.[10]- Delayed imaging can show rim enhancement in some metastases.[5][11]	<ul style="list-style-type: none">- Correlate with other imaging sequences (e.g., T2-weighted) and clinical history.- Consider the possibility of a primary hepatocellular tumor or specific metastatic subtypes.- Perform delayed imaging (up to 24 hours) to assess for characteristic enhancement patterns like ring enhancement, which is more common in metastases.[11]
Image artifacts	<ul style="list-style-type: none">- Patient motion, which can be exacerbated by the transient sensation of warmth or flushing.- Incorrect imaging parameters.	<ul style="list-style-type: none">- Advise the patient about the potential for a transient warming sensation to minimize motion.- Use motion correction techniques if available.- Ensure optimal

MRI sequence parameters are used, such as a breath-hold T1-weighted gradient-recalled echo sequence.[12][13]

Iso-intense lesion (lesion has similar brightness to surrounding liver)

- Small lesions (<2 cm) may appear iso-intense, particularly with certain types of hepatocellular carcinoma.[14] [15] - Poor contrast between the lesion and the enhanced liver.

- Compare with pre-contrast and T2-weighted images. - A combination of mangafodipir-enhanced and gadopentetate dimeglumine-enhanced MRI may improve sensitivity for detecting small hepatocellular carcinomas.[14][15][16]

Quantitative Data

Table 1: Comparison of MRI Sequences for Mangafodipir-Enhanced Liver Imaging

MRI Sequence	Key Parameters (TR/TE/Flip Angle)	Outcome	Reference
Turbo Field-Echo (TFE)	15 msec / 4.6 msec / 20°, with an inversion time of 300 msec	Largest pre- to post-contrast percentage increase in Contrast Index (CI)	[9]
Fast Field-Echo (FFE)	140 msec / 4.6 msec / 90°	Highest post-contrast Contrast-to-Noise Ratio (CNR)	[9]
T1-weighted Spin-Echo (SE)	300/12	Generally lower Signal-to-Noise Ratio (SNR) and CNR compared to GRE sequences.	[17]
T1-weighted Gradient-Recalled-Echo (GRE)	77-80 / 2.3-2.5 / 80°	Superior to SE images for SNR and CNR.	[17]

Table 2: Comparison of **Mangafodipir Trisodium** with Gadopentetate Dimeglumine for Hepatocellular Carcinoma (HCC) Detection

Parameter	Mangafodipir Trisodium	Gadopentetate Dimeglumine	Combined Use	Reference
Area under the ROC curve (Az)	0.877	0.932	0.942	[14] [16]
Mean Sensitivity	72.4%	87.5%	88.0%	[14] [15]
False-Negative Rate	27.6%	12.5%	Not specified	[14] [15]

Experimental Protocols

Protocol 1: In Vivo Mangafodipir Trisodium-Enhanced Liver MRI in a Rodent Model

- Animal Preparation:
 - Anesthetize the animal (e.g., isoflurane) and maintain body temperature.
 - Place a catheter in the tail vein for contrast agent administration.
- Pre-contrast Imaging:
 - Acquire baseline T1-weighted images of the liver using a 1.5T or higher field strength MRI scanner.
 - Recommended sequence: T1-weighted gradient-recalled echo (GRE) sequence.
- Contrast Administration:
 - Administer **mangafodipir trisodium** intravenously at a dose of 5 $\mu\text{mol/kg}$.
 - The infusion should be performed over 1-2 minutes.
- Post-contrast Imaging:

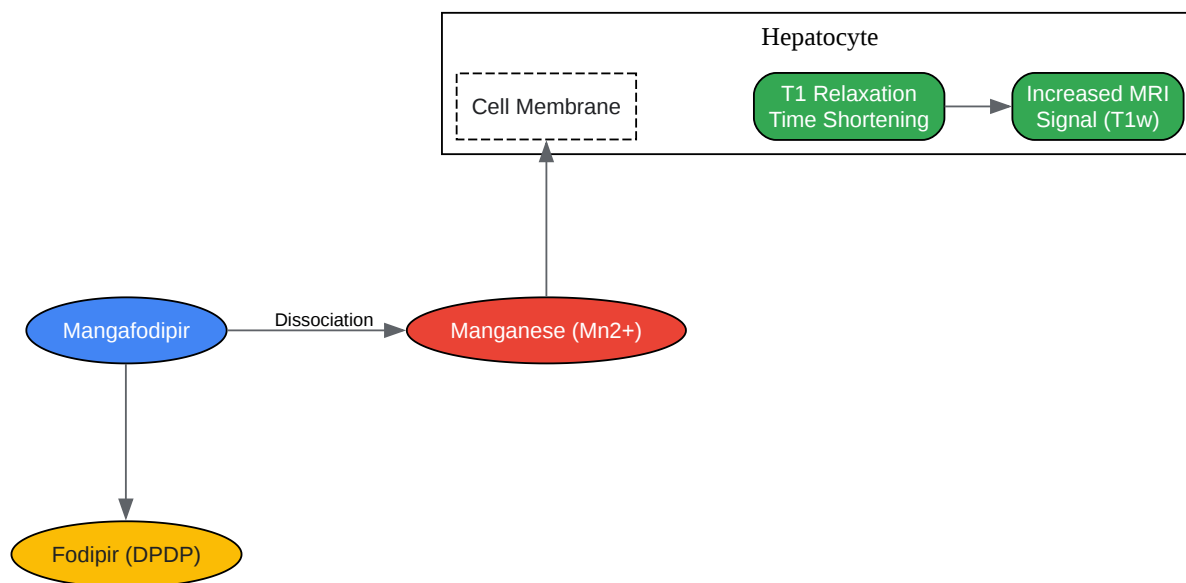
- Begin acquiring post-contrast T1-weighted images immediately after administration.
- Acquire dynamic images every 5 minutes for the first 30 minutes, followed by static images at 1, 4, and 24 hours post-injection to assess uptake and washout kinetics.
- Image Analysis:
 - Draw regions of interest (ROIs) on the liver parenchyma and any visible lesions on both pre- and post-contrast images.
 - Calculate the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) to quantify enhancement.

Protocol 2: In Vitro Assessment of Mangafodipir Trisodium Uptake in Hepatocytes

- Cell Culture:
 - Culture primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in appropriate media until confluent.
- Preparation of **Mangafodipir Trisodium** Solution:
 - Prepare a stock solution of **mangafodipir trisodium** in a suitable buffer (e.g., phosphate-buffered saline).
 - Prepare serial dilutions to test a range of concentrations.
- Uptake Assay:
 - Wash the cultured hepatocytes with pre-warmed buffer.
 - Incubate the cells with the different concentrations of **mangafodipir trisodium** for a specified time (e.g., 30 minutes) at 37°C.
 - To distinguish between active and passive uptake, a parallel set of experiments can be conducted at 4°C.

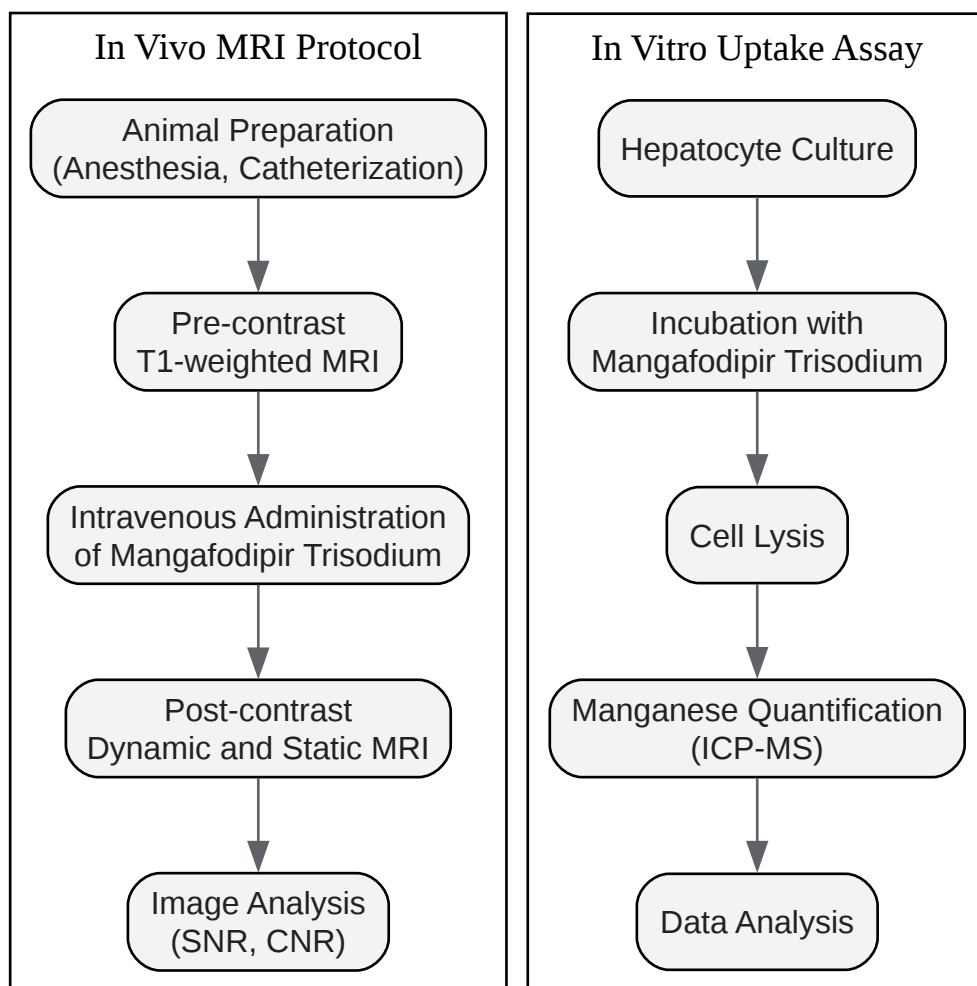
- Cell Lysis and Manganese Quantification:
 - After incubation, wash the cells thoroughly with ice-cold buffer to remove extracellular contrast agent.
 - Lyse the cells using a suitable lysis buffer.
 - Quantify the intracellular manganese concentration using inductively coupled plasma mass spectrometry (ICP-MS).
- Data Analysis:
 - Normalize the intracellular manganese concentration to the total protein content of the cell lysate.
 - Plot the uptake of manganese as a function of the initial **mangafodipir trisodium** concentration to determine uptake kinetics.

Visualizations



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Caption: Mechanism of action of **mangafodipir trisodium**.



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Caption: Experimental workflows for in vivo and in vitro studies.

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